molecular formula C10H18BrNO3S B2881356 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide CAS No. 1156759-54-4

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide

Cat. No. B2881356
CAS RN: 1156759-54-4
M. Wt: 312.22
InChI Key: BSUQNEMTHJYVCO-UHFFFAOYSA-N
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Description

“2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide” is a chemical compound with the CAS Number: 1156759-54-4 . Its molecular weight is 312.23 and its IUPAC name is 2-bromo-3-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)butanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BrNO3S/c1-7(2)8(11)9(13)12-10(3)4-5-16(14,15)6-10/h7-8H,4-6H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Chemical Reactivity and Applications

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide, owing to its complex structure, plays a significant role in various chemical reactions and processes. Research has explored its applications in the synthesis and modification of chemical compounds, highlighting its utility in the field of medicinal chemistry and material science.

  • Chemical Synthesis : The compound has been utilized in the selective oxidation of sulfur compounds, demonstrating its efficacy in promoting oxidation reactions to yield sulfoxides and disulfides under neutral conditions, showcasing its potential in organic synthesis and modification processes (Shaabani et al., 2012).

  • Bromination Agent : Its role as a brominating agent has been explored, with studies showing its effectiveness in the selective bromination of anilines, phenols, and α-bromination of alkanones under mild conditions. This illustrates its importance in the synthesis of brominated organic compounds, which are crucial in pharmaceuticals and materials science (Veisi et al., 2014).

  • Drug Design : In the realm of drug discovery, the structure-based design has leveraged compounds like 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide for the identification of new inhibitors. These studies underscore its potential in contributing to the development of novel therapeutic agents (Vulpetti et al., 2006).

  • Catalysis : Its application in catalysis has been noted, especially in the Michael addition of thiols to conjugated alkenes. This highlights its utility in facilitating chemical transformations, which is pivotal in synthetic organic chemistry (Ranu & Dey, 2004).

  • Ionic Liquids : The compound's utility extends to the formation of ionic liquids, serving as a catalyst or medium for various chemical reactions. These applications demonstrate its versatility in enhancing the efficiency and sustainability of chemical processes (Pingali, Madhav, & Jursic, 2010).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-bromo-3-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3S/c1-7(2)8(11)9(13)12-10(3)4-5-16(14,15)6-10/h7-8H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUQNEMTHJYVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1(CCS(=O)(=O)C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide

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